molecular formula C11H8N6O2S B2736773 6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine CAS No. 450346-40-4

6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine

Cat. No.: B2736773
CAS No.: 450346-40-4
M. Wt: 288.29
InChI Key: ZVAQBVPOAITXLA-UHFFFAOYSA-N
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Description

6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine is a heterocyclic compound that combines the structural motifs of benzimidazole and pyrimidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both benzimidazole and pyrimidine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine typically involves the following steps:

    Formation of Benzimidazole Intermediate: The synthesis begins with the preparation of the benzimidazole intermediate. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation to form 2-mercaptobenzimidazole.

    Nitration of Pyrimidine: The next step involves the nitration of pyrimidine. Pyrimidine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 5-position.

    Coupling Reaction: The final step is the coupling of the benzimidazole intermediate with the nitrated pyrimidine. This is typically carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the benzimidazole moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole or pyrimidine derivatives.

Scientific Research Applications

6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, affecting their function. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication.

    Pathways Involved: The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response. Its ability to interfere with these pathways underlies its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-1,3-benzodiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine stands out due to its unique combination of benzimidazole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(1H-benzimidazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2S/c12-9-8(17(18)19)10(14-5-13-9)20-11-15-6-3-1-2-4-7(6)16-11/h1-5H,(H,15,16)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAQBVPOAITXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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